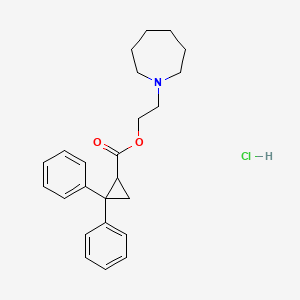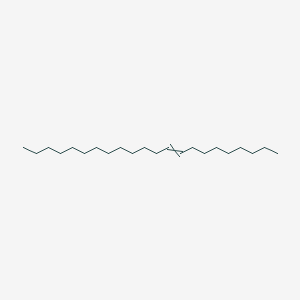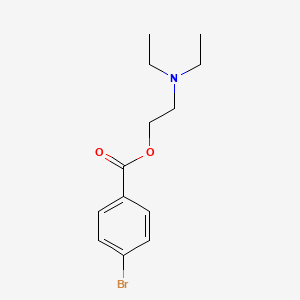
2-(Diethylamino)ethyl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 4-bromobenzoate is an organic compound with the molecular formula C13H18BrNO2. It is a derivative of benzoic acid and contains a bromine atom at the para position of the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethyl 4-bromobenzoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Reduction: Potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C is commonly used for reduction reactions.
Substitution: Zinc dust and a palladium catalyst are often employed for substitution reactions involving benzyl chloride.
Major Products
Reduction: Aldehydes or alcohols are typically formed.
Substitution: Various substituted benzoates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 4-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting cellular pathways. This interaction can lead to various biological effects, including inhibition of cell growth and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-bromobenzoate: Similar in structure but lacks the diethylaminoethyl group.
N(1)-[2-(Diethylamino)ethyl]-N(2)-[4-(diethylamino)phenyl]ethanediamide: Contains similar functional groups but has a different overall structure
Uniqueness
2-(Diethylamino)ethyl 4-bromobenzoate is unique due to the presence of both the diethylaminoethyl group and the bromine atom on the benzene ring.
Eigenschaften
CAS-Nummer |
38973-67-0 |
|---|---|
Molekularformel |
C13H18BrNO2 |
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-bromobenzoate |
InChI |
InChI=1S/C13H18BrNO2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
HSTRBLADVQWITL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


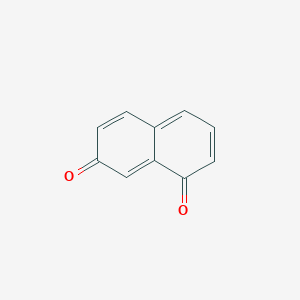
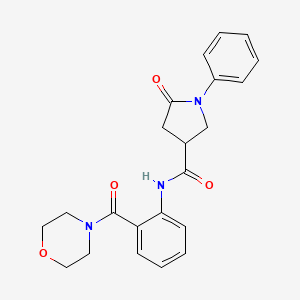
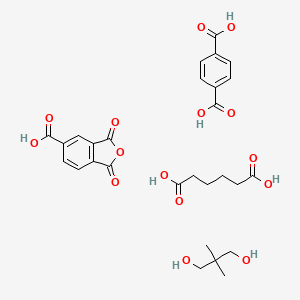
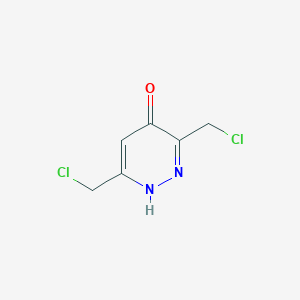

![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)



![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)

